N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZXWRCWCUSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
This method involves the cyclodehydration of β-acylamino ketones using agents like phosphorus oxychloride (POCl₃) or sulfuric acid. For 3-methyl-1,2-oxazole:
- Substrate Preparation : β-Acylamino ketone (e.g., N-acetyl-3-aminopentan-2-one) is synthesized by acylating β-aminoketones.
- Cyclization : Heating the substrate with POCl₃ at 80–100°C induces intramolecular dehydration, forming the oxazole ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | POCl₃ |
| Yield | 65–75% |
Hantzsch Oxazole Synthesis
The Hantzsch method utilizes α-haloketones and amidines. For example:
- Reactants : 2-Chloro-3-pentanone and acetamidine hydrochloride.
- Cycloaddition : Conducted in ethanol under reflux, yielding 3-methyl-1,2-oxazole.
Optimization Data :
| Solvent | Temperature | Yield |
|---|---|---|
| Ethanol | Reflux | 70% |
| THF | 60°C | 55% |
Introduction of the Propylamine Side Chain
The propylamine group is introduced via alkylation or reductive amination.
Alkylation of Oxazole
- Substrate : 5-Bromomethyl-3-methyl-1,2-oxazole.
- Reagent : 3-Aminopropanol in the presence of NaH.
- Mechanism : Nucleophilic substitution (SN2) at the bromomethyl group.
Reaction Parameters :
| Base | Solvent | Yield |
|---|---|---|
| NaH | DMF | 60% |
| K₂CO₃ | Acetone | 45% |
Reductive Amination
- Aldehyde Intermediate : 5-(3-Oxopropyl)-3-methyl-1,2-oxazole.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol.
Comparative Yields :
| Reducing Agent | Yield |
|---|---|
| H₂/Pd-C | 85% |
| NaBH₄ | 70% |
Amide Coupling with 3-Phenylpropanoyl Chloride
The final step involves reacting 3-(3-methyl-1,2-oxazol-5-yl)propylamine with 3-phenylpropanoyl chloride.
Acyl Chloride Preparation
Purity Data :
| Reagent | Purity of Acyl Chloride |
|---|---|
| SOCl₂ | >98% |
| Oxalyl Cl₂ | >95% |
Amide Bond Formation
- Coupling : The amine reacts with 3-phenylpropanoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
- Workup : Aqueous extraction followed by recrystallization in cyclohexane.
Yield Optimization :
| Base | Solvent | Yield |
|---|---|---|
| Et₃N | DCM | 88% |
| Pyridine | THF | 75% |
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Oxazole Synthesis | Robinson-Gabriel | High regioselectivity | Harsh conditions (POCl₃) |
| Oxazole Synthesis | Hantzsch | Mild solvents (ethanol) | Lower yields in polar solvents |
| Propylamine | Alkylation | Straightforward SN2 mechanism | Competing elimination |
| Propylamine | Reductive Amination | High yields with Pd-C | Requires aldehyde intermediate |
| Amide Coupling | Et₃N/DCM | Rapid reaction, high purity | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide include other isoxazole derivatives such as:
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isoxazole ring and the phenylpropanamide group provides a unique scaffold for various applications in chemistry, biology, and medicine .
Biological Activity
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, molecular weight, and structural features:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.35 g/mol |
The presence of the oxazole ring is significant as it contributes to the compound's biological activity by interacting with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The final step involves the coupling of the oxazole derivative with a phenylpropanamide moiety.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds containing oxazole and amide functionalities. For instance, derivatives with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds similar to this compound have been tested against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF7 (breast cancer). IC50 values ranged from 4.47 to 52.8 μM for structurally related compounds, indicating moderate to high potency .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : Some studies indicate that compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Activity : Similar oxazole-containing compounds have demonstrated antimicrobial properties by disrupting bacterial cell membranes .
- Inflammatory Response Modulation : Certain derivatives exhibited anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide?
Answer:
The compound can be synthesized via multi-step organic reactions, leveraging methodologies from analogous oxazole-containing molecules. Key steps include:
- Coupling reactions : Amide bond formation between 3-phenylpropanoyl chloride and 3-(3-methyl-1,2-oxazol-5-yl)propylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Oxazole ring formation : Cyclization of precursor nitriles or hydroxyimino intermediates with carboxylic acid derivatives, as demonstrated in oxadiazole syntheses .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for 3D visualization of the oxazole and propanamide moieties .
- Spectroscopy :
- NMR : H and C NMR to confirm proton environments and carbon connectivity, particularly distinguishing oxazole protons (δ 6.5–7.0 ppm) and amide NH signals (δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Basic: How can researchers design initial biological activity screening for this compound?
Answer:
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) or receptors using fluorescence-based or colorimetric assays. For example, measure IC values in enzyme inhibition studies, as done for structurally related oxadiazole derivatives .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility optimization : Employ DMSO/PBS mixtures to ensure compound stability during screening .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Assay validation : Replicate experiments under standardized conditions (pH, temperature, serum content) to rule out assay-specific artifacts .
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies between in vitro potency and in vivo efficacy .
- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
Advanced: What strategies optimize the synthetic yield of this compound?
Answer:
- Reaction optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), catalysts (e.g., HATU vs. EDCI), and temperatures .
- Intermediate monitoring : Track reaction progress via TLC or in-situ IR spectroscopy to identify bottlenecks (e.g., incomplete amide coupling) .
- Scale-up adjustments : Transition from batch to flow chemistry for exothermic steps, ensuring consistent mixing and heat dissipation .
Advanced: How can thermal and hydrolytic stability be assessed for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres to guide storage conditions .
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 40°C) and analyze degradation products via HPLC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity changes .
Advanced: What computational methods predict target interaction mechanisms?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases), focusing on oxazole-π interactions or hydrogen bonding with the amide group .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like HOMO/LUMO energies or molecular polarizability .
Advanced: How can researchers address low reproducibility in crystallographic data?
Answer:
- Data collection : Use synchrotron radiation for high-resolution datasets, ensuring optimal crystal mounting and cryocooling .
- Refinement protocols : Iteratively refine SHELXL parameters (e.g., ADPs, restraints for flexible propyl chains) and validate with R-free values .
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
